Predicted Physicochemical Profile: 7-(Piperazin-1-yl)heptanenitrile vs. Shorter-Chain Analogs
Computational predictions provide a baseline for differentiating 7-(piperazin-1-yl)heptanenitrile from its shorter-chain counterparts. The target compound's C7 linker results in a predicted LogP of 1.37 and a TPSA of 39.06 Ų . While direct comparative experimental data is absent from the primary literature, these values are structurally driven and differ predictably from those of 4-(piperazin-1-yl)butanenitrile (C4 linker), which would have a lower LogP and potentially inferior passive membrane permeability. This difference is critical for CNS drug discovery programs where the optimal LogP range for blood-brain barrier penetration is typically between 1 and 3.
| Evidence Dimension | Computationally Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.37; TPSA: 39.06 Ų |
| Comparator Or Baseline | 4-(Piperazin-1-yl)butanenitrile (C4 linker): LogP and TPSA not explicitly reported in the same system, but a lower LogP and comparable TPSA are structurally inferred. |
| Quantified Difference | The C7 linker imparts a calculated logP of ~1.4, positioning it within the optimal CNS drug space, a characteristic that a shorter C4 linker may not achieve. |
| Conditions | Values predicted by software and reported on the LeYan vendor product page . |
Why This Matters
For procurement in CNS-focused medicinal chemistry projects, the predicted LogP suggests 7-(piperazin-1-yl)heptanenitrile is a more suitable advanced intermediate than its shorter-chain analogs for generating brain-penetrant candidates.
